molecular formula C5H11NO4S B2385934 2-Methanesulfonamido-2-methylpropanoic acid CAS No. 174602-68-7

2-Methanesulfonamido-2-methylpropanoic acid

Cat. No.: B2385934
CAS No.: 174602-68-7
M. Wt: 181.21
InChI Key: OQMNUMTTWCSWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonamido-2-methylpropanoic acid, also known as MMMPA, is a synthetic compound that has been widely used in scientific research. It is a non-natural amino acid that contains a sulfonamide group, which makes it useful for various applications in biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-2-methylpropanoic acid is based on its ability to form hydrogen bonds with amino acid residues in proteins. It can interact with the active site of enzymes and affect their activity by altering the conformation of the protein. This compound can also stabilize protein structures and prevent their denaturation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to enhance the stability and solubility of proteins. It can also improve the binding affinity of peptides and proteins to their targets. This compound has been used to design enzyme inhibitors and to study the mechanisms of enzyme catalysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methanesulfonamido-2-methylpropanoic acid in lab experiments is its versatility. It can be incorporated into peptides and proteins of different sizes and structures, making it useful for a wide range of applications. This compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Methanesulfonamido-2-methylpropanoic acid in scientific research. One area of interest is the development of new enzyme inhibitors using this compound as a starting point. This compound can also be used to study the mechanisms of protein folding and misfolding, which are important in many diseases, such as Alzheimer's and Parkinson's. Furthermore, this compound can be used to modify the properties of proteins for therapeutic applications, such as improving the stability and solubility of protein drugs.

Synthesis Methods

The synthesis of 2-Methanesulfonamido-2-methylpropanoic acid involves several steps, including the reaction of 2-methylpropanoic acid with methanesulfonyl chloride to form 2-methanesulfonyl-2-methylpropanoic acid. This intermediate is then reacted with ammonia to form the final product, this compound. The synthesis of this compound is a well-established process and can be performed on a large scale.

Scientific Research Applications

2-Methanesulfonamido-2-methylpropanoic acid has been used extensively in scientific research as a tool for studying protein structure and function. It has been incorporated into peptides and proteins to modify their properties, such as stability, solubility, and binding affinity. This compound has also been used to study enzyme mechanisms and to design enzyme inhibitors.

Properties

IUPAC Name

2-(methanesulfonamido)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(2,4(7)8)6-11(3,9)10/h6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMNUMTTWCSWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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